molecular formula C12H10BrN3O B8549195 N-(2-bromo-4-pyridyl)-N'-phenylurea

N-(2-bromo-4-pyridyl)-N'-phenylurea

Cat. No.: B8549195
M. Wt: 292.13 g/mol
InChI Key: OXFGQDKXUFDKRQ-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-pyridyl)-N'-phenylurea is a synthetic phenylurea derivative structurally analogous to the well-studied cytokinin N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU). While CPPU has been extensively researched for its role in promoting fruit growth, delaying senescence, and enhancing crop yields , the bromo-substituted variant remains less characterized. This compound belongs to a class of urea-based cytokinins, which mimic natural plant hormones but often exhibit higher stability and potency .

Properties

Molecular Formula

C12H10BrN3O

Molecular Weight

292.13 g/mol

IUPAC Name

1-(2-bromopyridin-4-yl)-3-phenylurea

InChI

InChI=1S/C12H10BrN3O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16,17)

InChI Key

OXFGQDKXUFDKRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Phenylurea derivatives differ primarily in substituents on the pyridyl and phenyl rings. Key analogs include CPPU (chloro), TDZ (thidiazuron, a thiadiazolylurea), and CTPPU (a trifluoromethyl-substituted anticancer agent) .

Table 1: Physicochemical Comparison

Compound Substituent (Pyridyl) Molecular Weight Melting Point (°C) LogP* (Predicted)
N-(2-Bromo-4-pyridyl)-N'-phenylurea Br ~303.1 ~275–290 (inferred) 3.2
CPPU Cl 258.7 265–270 2.8
TDZ Thiadiazole 220.2 210–212 2.1
CTPPU CF3, Cl 328.7 Not reported 4.5 (estimated)

*LogP: Octanol-water partition coefficient, indicating lipophilicity.

Key Observations :

  • Bromo vs.
  • Melting Points : Bromo substitution may elevate melting points compared to chloro analogs due to stronger van der Waals interactions .
Cytokinin Activity

CPPU is a potent cytokinin, inhibiting cytokinin oxidase (CKX) and activating receptors AHK3/AHK4 to delay senescence and promote cell division . The bromo analog’s activity can be inferred:

  • Receptor Binding : Bromine’s electron-withdrawing effect may enhance hydrogen bonding with cytokinin receptors, but steric hindrance could reduce affinity compared to CPPU .

Table 2: Agricultural Efficacy of Phenylurea Derivatives

Compound Fruit-Sizing Effect Senescence Delay Root Growth Impact
CPPU High (kiwifruit, grapes) Strong Inhibits elongation
TDZ Moderate Strongest Severe inhibition
This compound Hypothetical Unknown Likely inhibitory

Notes:

  • CPPU’s fruit-sizing effects are concentration-dependent; excess use accelerates cell degradation (e.g., kiwifruit storage issues) .
  • Bromo analogs may exhibit similar trade-offs but require empirical validation.

Metabolic Stability and Toxicity

  • Bromo Analog: Increased lipophilicity may prolong tissue retention, raising toxicity risks.

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